N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S/c1-4-21-9-10-27-16-7-5-13(11-15(16)19(21)22)20-28(23,24)18-12-14(25-2)6-8-17(18)26-3/h5-8,11-12,20H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGRSRWSSAJLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo-fused oxazepine ring, followed by the introduction of the ethyl and oxo groups. The final step involves the sulfonation of the dimethoxybenzene moiety to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lists several sulfonamide- and benzamide-containing compounds with pesticidal applications. Below is a systematic comparison based on structural motifs, substituents, and inferred properties:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Substituents | Reported Use |
|---|---|---|---|
| N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide | Benzo[f][1,4]oxazepin-5-one | Ethyl, 2,5-dimethoxybenzenesulfonamide | Not specified |
| N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid) | Benzamide | 2,3-Dichlorophenyl, ethoxymethoxy | Herbicide |
| N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide (Sulfentrazone) | Triazolone | Dichlorophenyl, methanesulfonamide | Herbicide |
| N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican) | Pyridinecarboxamide | 2,4-Difluorophenyl, trifluoromethylphenoxy | Herbicide |
Key Observations :
Core Heterocycles: The target compound’s benzooxazepinone core is distinct from the benzamide (Etobenzanid), triazolone (Sulfentrazone), and pyridine (Diflufenican) scaffolds in pesticidal analogs. The oxygen-rich oxazepine ring may confer unique conformational flexibility or metabolic stability compared to rigid triazole or pyridine systems .
Substituent Profiles: The 2,5-dimethoxybenzenesulfonamide group in the target compound contrasts with the methanesulfonamide in Sulfentrazone and the benzamide in Etobenzanid.
Biological Implications: Sulfentrazone and Diflufenican act as herbicides via inhibition of protoporphyrinogen oxidase (PPO) or carotenoid biosynthesis, respectively. The target compound’s sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase), suggesting possible mechanistic overlap, though direct evidence is absent in the provided materials .
Limitations of Available Evidence
For instance:
- lists pesticidal compounds but omits structural analogs with benzooxazepinone scaffolds.
Thus, this analysis relies on extrapolation from structural motifs rather than empirical data. Further studies (e.g., X-ray crystallography via SHELXL , bioactivity assays) are required to validate functional similarities or differences.
Biological Activity
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a tetrahydrobenzo[f][1,4]oxazepine core , which is significant for its pharmacological properties. The molecular formula is with a molecular weight of approximately 404.5 g/mol. Its structural uniqueness arises from the combination of an ethyl substituent and a sulfonamide group, which may enhance its reactivity and biological effects .
Biological Activity Overview
Research indicates that compounds with similar structural motifs can exhibit various biological activities, including:
- Anticancer Activity : Compounds derived from oxazepine structures have shown potential in inducing differentiation in cancer cells, particularly in acute myeloid leukemia (AML). This suggests that this compound could have applications in cancer therapy .
- Immunomodulatory Effects : Some studies report that related compounds can modulate immune responses by upregulating CD11b expression in specific cell lines. This highlights the potential for therapeutic applications in immunology .
In Vitro Studies
- Cell Line Studies : In vitro assays have demonstrated that the compound can inhibit growth in certain cancer cell lines. For example, a study indicated a concentration-dependent inhibition of cell proliferation at doses around 50 µM .
- Mechanism of Action : The mechanism by which this compound exerts its effects appears to involve modulation of signaling pathways associated with cell survival and differentiation. This was evidenced by changes in gene expression profiles in treated cells compared to controls .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis of this benzoxazepine-sulfonamide derivative typically involves multi-step reactions. Key steps include:
- Core formation : Constructing the tetrahydrobenzo[f][1,4]oxazepine ring via cyclization reactions, often using amines or carbonyl precursors under reflux conditions .
- Sulfonamide coupling : Introducing the 2,5-dimethoxybenzenesulfonamide group via nucleophilic substitution or amidation, requiring catalysts like DMAP and solvents such as DMF or THF .
- Optimization : Reaction temperatures (60–120°C), inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization are critical for yields >70% .
Key validation : Intermediate and final products are characterized by ¹H/¹³C NMR and LC-MS to confirm structural integrity .
Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?
- NMR spectroscopy : ¹H NMR (400–600 MHz) identifies proton environments (e.g., oxazepine ring protons at δ 3.5–4.5 ppm, sulfonamide NH at δ 8.0–9.0 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺) to verify molecular formula .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and monitor reaction progress .
Advanced: How can structure-activity relationships (SAR) be systematically explored to enhance biological activity?
- Substituent variation : Modify the ethyl group at position 4 (oxazepine) or methoxy groups (benzenesulfonamide) to study steric/electronic effects. For example, bulkier alkyl groups (e.g., isobutyl) may enhance enzyme binding .
- Bioisosteric replacement : Replace sulfonamide with carboxamide or thioether groups to assess potency against targets like carbonic anhydrases .
- Assay design : Use enzyme inhibition assays (e.g., fluorescence-based) and cell viability tests (MTT assay) to correlate structural changes with activity .
Advanced: How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?
Discrepancies often arise from:
- Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound solubility and target interactions .
- Purity : Impurities >5% (e.g., unreacted intermediates) may skew results. Validate purity via HPLC and elemental analysis .
- Target specificity : Off-target effects (e.g., kinase inhibition) should be ruled out via counter-screening panels .
Advanced: What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Enzyme kinetics : Determine inhibition constants (Kᵢ) and mechanism (competitive/non-competitive) using Lineweaver-Burk plots .
- Molecular docking : Simulate binding poses with targets (e.g., carbonic anhydrase IX) using software like AutoDock Vina. Focus on hydrogen bonds with sulfonamide and hydrophobic interactions with the oxazepine ring .
- Cellular uptake studies : Use fluorescent analogs or radiolabeling (³H/¹⁴C) to quantify intracellular accumulation .
Basic: What are the stability and storage requirements for this compound?
- Degradation pathways : Susceptible to hydrolysis (amide/sulfonamide bonds) in aqueous solutions at pH <4 or >8. Store in anhydrous DMSO at -20°C under argon .
- Light sensitivity : Protect from UV exposure due to aromatic methoxy groups. Use amber vials for long-term storage .
Advanced: How can computational methods guide the optimization of pharmacokinetic properties?
- ADME prediction : Tools like SwissADME predict logP (target ~2.5–3.5), solubility (LogS > -4), and CYP450 interactions. Adjust substituents (e.g., methoxy to hydroxyl) to improve bioavailability .
- Metabolite identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s MetaSite .
Advanced: What strategies mitigate synthetic challenges (e.g., low yields in sulfonamide coupling)?
- Catalyst screening : Test alternative catalysts (e.g., HOBt/EDCI vs. DCC) to improve coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yield by 10–15% .
- Protecting groups : Temporarily protect reactive sites (e.g., oxazepine NH with Boc) to prevent side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
